molecular formula C6H10ClN3 B12942667 (S)-1-(pyrimidin-5-yl)ethanamine hydrochloride

(S)-1-(pyrimidin-5-yl)ethanamine hydrochloride

Cat. No.: B12942667
M. Wt: 159.62 g/mol
InChI Key: OZODCWZMRAHJJX-JEDNCBNOSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(Pyrimidin-5-yl)ethan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the pyrimidine ring, which can be achieved through various methods such as the Biginelli reaction or the Pinner synthesis.

    Chiral Amine Introduction: The introduction of the chiral amine group is a crucial step. This can be done using chiral amine precursors or through asymmetric synthesis techniques.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of (S)-1-(Pyrimidin-5-yl)ethan-1-amine hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(Pyrimidin-5-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidines.

Scientific Research Applications

(S)-1-(Pyrimidin-5-yl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(Pyrimidin-5-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(Pyrimidin-5-yl)ethan-1-amine hydrochloride: The enantiomer of the compound, which may have different biological activities.

    2-Amino-4,6-dimethylpyrimidine: A structurally similar compound with different substituents on the pyrimidine ring.

    5-Bromo-2-chloropyrimidine: Another pyrimidine derivative with halogen substituents.

Uniqueness

(S)-1-(Pyrimidin-5-yl)ethan-1-amine hydrochloride is unique due to its specific chiral configuration and the presence of the pyrimidine ring. This configuration can lead to distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C6H10ClN3

Molecular Weight

159.62 g/mol

IUPAC Name

(1S)-1-pyrimidin-5-ylethanamine;hydrochloride

InChI

InChI=1S/C6H9N3.ClH/c1-5(7)6-2-8-4-9-3-6;/h2-5H,7H2,1H3;1H/t5-;/m0./s1

InChI Key

OZODCWZMRAHJJX-JEDNCBNOSA-N

Isomeric SMILES

C[C@@H](C1=CN=CN=C1)N.Cl

Canonical SMILES

CC(C1=CN=CN=C1)N.Cl

Origin of Product

United States

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